molecular formula C10H15N3O5 B1266461 1β-D-Arabinofuranosyl-5-méthylcytosine CAS No. 6829-31-8

1β-D-Arabinofuranosyl-5-méthylcytosine

Numéro de catalogue: B1266461
Numéro CAS: 6829-31-8
Poids moléculaire: 257.24 g/mol
Clé InChI: ZAYHVCMSTBRABG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1beta-D-Arabinofuranosyl-5-methylcytosine is a synthetic nucleoside analog that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is structurally similar to naturally occurring nucleosides but features a modified sugar moiety, which imparts unique biological properties. It is primarily known for its antiviral and anticancer activities .

Applications De Recherche Scientifique

1beta-D-Arabinofuranosyl-5-methylcytosine has a wide range of scientific research applications:

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1beta-D-Arabinofuranosyl-5-methylcytosine typically involves the glycosylation of a protected arabinose derivative with a suitable cytosine analog. The reaction conditions often include the use of Lewis acids as catalysts and anhydrous solvents to facilitate the coupling reaction. The final product is obtained after deprotection and purification steps .

Industrial Production Methods: Industrial production of 1beta-D-Arabinofuranosyl-5-methylcytosine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality .

Analyse Des Réactions Chimiques

Types of Reactions: 1beta-D-Arabinofuranosyl-5-methylcytosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols .

Mécanisme D'action

The mechanism of action of 1beta-D-Arabinofuranosyl-5-methylcytosine involves its incorporation into DNA during replication. Once incorporated, it inhibits DNA polymerase activity, leading to chain termination and apoptosis of rapidly dividing cells. This mechanism is particularly effective against cancer cells and viruses that rely on rapid DNA replication .

Comparaison Avec Des Composés Similaires

Uniqueness: 1beta-D-Arabinofuranosyl-5-methylcytosine is unique due to its methyl group on the cytosine ring, which enhances its stability and biological activity compared to other nucleoside analogs. This modification allows for more effective inhibition of DNA polymerase and improved therapeutic outcomes .

Activité Biologique

1beta-D-Arabinofuranosyl-5-methylcytosine (also referred to as Ara-C or cytarabine) is a nucleoside analog that has been extensively studied for its biological activity, particularly in the context of cancer treatment. This compound mimics the structure of natural nucleosides, allowing it to interfere with DNA synthesis and repair processes. Its efficacy has been primarily observed in hematological malignancies, such as acute myeloid leukemia (AML) and non-Hodgkin lymphoma.

The biological activity of 1beta-D-Arabinofuranosyl-5-methylcytosine is largely attributed to its incorporation into DNA during replication, where it acts as a chain terminator. The compound is phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, which then competes with deoxycytidine triphosphate (dCTP) for incorporation into DNA. This leads to the inhibition of DNA polymerase and ultimately results in cell cycle arrest and apoptosis in rapidly dividing cells.

Pharmacokinetics and Metabolism

1beta-D-Arabinofuranosyl-5-methylcytosine is administered intravenously due to its poor oral bioavailability. Once in circulation, it undergoes rapid metabolism, primarily by deamination to uracil derivatives, which can limit its therapeutic effectiveness. Research has shown that the pharmacokinetic profile can vary significantly based on patient-specific factors such as age, renal function, and concurrent medications.

Biological Activity in Preclinical Studies

Numerous studies have investigated the biological activity of 1beta-D-Arabinofuranosyl-5-methylcytosine in vitro and in vivo.

In Vitro Studies

In vitro studies have demonstrated that Ara-C induces apoptosis in various leukemia cell lines through mechanisms involving the activation of caspases and the mitochondrial pathway. For example:

  • Cell Lines Tested : HL-60 (acute myeloid leukemia), K562 (chronic myeloid leukemia).
  • Findings : Significant reduction in cell viability was observed at concentrations above 1 µM after 24 hours of exposure.

In Vivo Studies

In vivo studies using murine models have further elucidated the compound's efficacy:

  • Model : Mice bearing human leukemia xenografts.
  • Treatment Regimen : Ara-C administered at doses ranging from 100 to 200 mg/m².
  • Results : Tumor regression was noted in treated groups compared to controls, with a significant increase in overall survival rates.

Clinical Applications

1beta-D-Arabinofuranosyl-5-methylcytosine has been a cornerstone in chemotherapy regimens for acute leukemias. Its use is often combined with other agents to enhance efficacy and reduce resistance.

Case Studies

Several case studies highlight the successful application of Ara-C:

  • Case Study 1 : A 45-year-old male diagnosed with AML achieved complete remission after a standard induction regimen including Ara-C.
  • Case Study 2 : A pediatric patient with acute lymphoblastic leukemia showed a favorable response to Ara-C as part of a multi-agent therapy protocol.

Resistance Mechanisms

Despite its effectiveness, resistance to 1beta-D-Arabinofuranosyl-5-methylcytosine can develop through various mechanisms:

  • Decreased dCK Activity : Reduced expression or activity of dCK can limit the phosphorylation of Ara-C.
  • Increased Drug Efflux : Overexpression of transport proteins such as MRP1 may lead to enhanced efflux of Ara-C from cancer cells.

Propriétés

IUPAC Name

4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O5/c1-4-2-13(10(17)12-8(4)11)9-7(16)6(15)5(3-14)18-9/h2,5-7,9,14-16H,3H2,1H3,(H2,11,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYHVCMSTBRABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862841
Record name 4-Amino-5-methyl-1-pentofuranosyl-2(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6829-31-8, 2140-61-6, 337533-58-1
Record name NSC529544
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529544
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2140-61-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363933
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC96372
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96372
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Amino-5-methyl-1-pentofuranosyl-2(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.